3-Amino-2-hydroxypyridine

Catalog No.
S665787
CAS No.
33630-99-8
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-hydroxypyridine

CAS Number

33630-99-8

Product Name

3-Amino-2-hydroxypyridine

IUPAC Name

3-amino-1H-pyridin-2-one

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)

InChI Key

VTSFNCCQCOEPKF-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)N

Synonyms

2-Hydroxy-3-aminopyridine; 3-Amino-1H-pyridin-2-one; 3-Amino-2-hydroxypyridine; 3-Amino-2-pyridinol; 3-Amino-2-pyridinone; 3-Amino-2-pyridone; 3-Aminopyridin-2(1H)-one; NSC 279497

Canonical SMILES

C1=CNC(=O)C(=C1)N

The exact mass of the compound 3-Amino-2-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 279497. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-2-hydroxypyridine (CAS 33630-99-8) is a difunctional heterocyclic intermediate, featuring adjacent amino and hydroxyl groups on a pyridine core. This specific ortho arrangement is critical for its primary role as a precursor in constructing fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are prevalent scaffolds in medicinal chemistry. Its utility is defined by the specific reactivity and chelation capability endowed by this precise isomeric form, making it a valuable starting material in the development of pharmaceuticals and functional materials.

The precise ortho-positioning of the amino and hydroxyl groups in 3-amino-2-hydroxypyridine is fundamental to its function and dictates the outcomes of subsequent reactions. Substituting it with an isomer, such as 2-amino-3-hydroxypyridine, is not viable for most applications. This is because the specific adjacency of the nucleophilic amino group and the hydroxyl group is required for cyclocondensation reactions that form specific fused ring systems like pyrido[2,3-b]pyrazines. Using a different isomer would result in a different heterocyclic scaffold with distinct physical, chemical, and biological properties, failing to produce the target molecule and necessitating a complete redesign of the synthetic route.

Essential Precursor for Pyrido[2,3-b]pyrazine Scaffolds in Medicinal Chemistry

The primary procurement driver for 3-amino-2-hydroxypyridine is its established role as a crucial precursor for the pyrido[2,3-b]pyrazine core, a privileged scaffold in drug development. Its isomeric structure, with the amino and hydroxyl groups at the 3- and 2-positions respectively, is specifically required for the condensation reaction with α-dicarbonyl compounds to form this fused bicyclic system. In contrast, its isomer 2-amino-3-hydroxypyridine, while also a valuable building block, cannot be used to form the same pyrido[2,3-b]pyrazine ring system due to the different positioning of its reactive groups. This makes 3-amino-2-hydroxypyridine a non-substitutable starting material for synthetic routes targeting this specific, biologically active heterocycle.

Evidence DimensionSuitability for Pyrido[2,3-b]pyrazine Synthesis
Target Compound DataRequired for cyclocondensation to form the pyrido[2,3-b]pyrazine ring system.
Comparator Or Baseline2-Amino-3-hydroxypyridine (isomer): Does not yield the pyrido[2,3-b]pyrazine scaffold under similar condensation reactions.
Quantified DifferenceQualitative (Enables target scaffold formation vs. Does not)
ConditionsStandard cyclocondensation reaction with an α-dicarbonyl compound.

For any project targeting the synthesis of pyrido[2,3-b]pyrazine-based compounds, this specific isomer is the only direct and correct starting material.

Differential Chelation Behavior Compared to Isomeric Analogs

The ortho-arrangement of the amino and deprotonated hydroxyl groups in 3-amino-2-hydroxypyridine allows it to act as an effective bidentate chelating ligand for various transition metals. Research has demonstrated its ability to form stable complexes with metals like cobalt, copper, palladium, iron, and ruthenium by binding through the amino nitrogen and the deprotonated hydroxy oxygen. This specific binding mode is distinct from what would be observed with its isomer, 2-amino-3-hydroxypyridine, where the geometry of coordination would differ, leading to complexes with different stability constants and properties. This makes 3-amino-2-hydroxypyridine a specific choice for synthesizing functional metal complexes where this precise coordination geometry is required.

Evidence DimensionMetal Chelation Mode
Target Compound DataActs as a bidentate ligand via the 3-amino nitrogen and 2-hydroxy oxygen.
Comparator Or Baseline2-Amino-3-hydroxypyridine: Also a bidentate ligand, but with a different geometric arrangement of donor atoms (2-amino N, 3-hydroxy O).
Quantified DifferenceQualitative difference in coordination geometry, leading to distinct complex structures and stabilities.
ConditionsComplexation with transition metal ions in solution.

This compound is the correct choice when the specific steric and electronic properties of a metal complex derived from a 3-amino-2-pyridone ligand are required for applications like catalysis or materials science.

Core Building Block for Pyrido[2,3-b]pyrazine-Based APIs

This compound is the designated starting material for multi-step syntheses targeting pyrido[2,3-b]pyrazine derivatives. This scaffold is of high interest in pharmaceutical R&D, and its synthesis is dependent on the specific reactivity of 3-amino-2-hydroxypyridine, which cannot be achieved with other isomers.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

It serves as a key reactant in the synthesis of functionalized imidazo[1,2-a]pyridine derivatives. These structures are important in medicinal chemistry, and the procurement of 3-amino-2-hydroxypyridine is essential for research programs focused on this class of compounds.

Development of Specific Bidentate Ligands for Functional Materials

The well-defined chelation geometry of 3-amino-2-hydroxypyridine makes it a suitable precursor for creating specific metal complexes. These complexes are investigated for applications in catalysis, sensing, or as components in functional materials where the ligand's structure directly influences performance.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

33630-99-8

Wikipedia

3-Amino-2-pyridinol

Dates

Last modified: 08-15-2023

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